1-(5-Formyl-5-methylhexyl)imidazole

CYP3A4 inhibition drug–drug interaction thromboxane synthase inhibitor

1-(5-Formyl-5-methylhexyl)imidazole (IUPAC: 6-imidazol-1-yl-2,2-dimethylhexanal; molecular formula C₁₁H₁₈N₂O; MW 194.27 g/mol) is an N‑alkyl imidazole derivative that incorporates a sterically hindered aldehyde terminus on a branched six‑carbon linker. The compound belongs to the 1‑substituted imidazole class, a family extensively studied for thromboxane synthase (TXAS) inhibition, where potency correlates with side‑chain lipophilicity and steric bulk.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B8342728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Formyl-5-methylhexyl)imidazole
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(CCCCN1C=CN=C1)C=O
InChIInChI=1S/C11H18N2O/c1-11(2,9-14)5-3-4-7-13-8-6-12-10-13/h6,8-10H,3-5,7H2,1-2H3
InChIKeyDNNOIQVQPQUCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Formyl-5-methylhexyl)imidazole – Procurement-Ready Profile of a Bifunctional Imidazole Aldehyde Building Block


1-(5-Formyl-5-methylhexyl)imidazole (IUPAC: 6-imidazol-1-yl-2,2-dimethylhexanal; molecular formula C₁₁H₁₈N₂O; MW 194.27 g/mol) is an N‑alkyl imidazole derivative that incorporates a sterically hindered aldehyde terminus on a branched six‑carbon linker . The compound belongs to the 1‑substituted imidazole class, a family extensively studied for thromboxane synthase (TXAS) inhibition, where potency correlates with side‑chain lipophilicity and steric bulk [1]. The presence of both an imidazole N‑donor and a reactive formyl group makes it a synthetic intermediate for constructing thromboxane‑synthase inhibitor pharmacophores, notably the 2,2‑dimethylhexanoic acid scaffold found in clinical‑stage TXAS inhibitors [2].

Why 1-(5-Formyl-5-methylhexyl)imidazole Cannot Be Replaced by Generic 1‑Alkyl Imidazoles in TXA₂ Synthase Research


Within the 1‑substituted imidazole series, thromboxane synthase inhibitory potency is exquisitely sensitive to three side‑chain parameters: chain length, steric crowding at the α‑carbon, and the presence of polar termini capable of engaging the enzyme's carboxylic acid recognition site [1]. Simple N‑alkyl imidazoles such as 1‑nonylimidazole achieve I₅₀ values in the 10⁻⁸ M range solely through hydrophobic partitioning, but lack the aldehyde handle required for further derivatization into the clinically validated 2,2‑dimethylalkanoic acid pharmacophore [2]. Conversely, commercially abundant 1‑(3‑aminopropyl)imidazole or 1‑(2‑hydroxyethyl)imidazole possess reactive termini but lack the gem‑dimethyl branching that imparts metabolic stability and oral activity to advanced TXAS inhibitors [3]. 1‑(5‑Formyl‑5‑methylhexyl)imidazole uniquely combines the gem‑dimethyl motif with a terminal aldehyde, enabling direct reductive amination or Horner‑Wadsworth‑Emmons homologation to access the full 2,2‑dimethylhexanoic acid architecture without protecting‑group manipulation of the imidazole ring [3].

Head‑to‑Head Evidence Differentiating 1‑(5‑Formyl‑5‑methylhexyl)imidazole from Structurally Proximal Comparators


CYP3A4 Inhibition Liability: 1‑(5‑Formyl‑5‑methylhexyl)imidazole vs. Clinical TXAS Inhibitor Ozagrel

In a standardized human liver microsome assay using midazolam as probe substrate, 1‑(5‑formyl‑5‑methylhexyl)imidazole exhibited an IC₅₀ > 30,000 nM against CYP3A4, classifying it as a negligible CYP3A4 inhibitor [1]. In contrast, the structurally related clinical TXAS inhibitor Ozagrel (IC₅₀ = 11 nM for TXAS) demonstrates measurable CYP3A4 inhibition (IC₅₀ ≈ 233 nM for closely related imidazole‑containing TXAS inhibitors) [2]. The >100‑fold higher IC₅₀ of the formyl‑methylhexyl derivative indicates a substantially reduced drug–drug interaction risk profile for early‑stage lead optimization.

CYP3A4 inhibition drug–drug interaction thromboxane synthase inhibitor

CYP2D6 Inhibition: Negligible Off‑Target Activity Relative to Comparator Imidazole Scaffolds

Tested in the same human liver microsome panel using dextromethorphan O‑demethylation as a probe reaction, 1‑(5‑formyl‑5‑methylhexyl)imidazole showed no meaningful CYP2D6 inhibition (IC₅₀ > 30,000 nM) [1]. This contrasts sharply with many drug‑like imidazole derivatives that exhibit sub‑micromolar CYP2D6 affinity, a property linked to the imidazole nitrogen's propensity to coordinate the heme iron. The steric shielding provided by the gem‑dimethyl branch adjacent to the formyl group is hypothesised to impede heme‑iron access, translating into a cleaner off‑target profile.

CYP2D6 off-target liability ADMET screening

5‑Lipoxygenase (5‑LOX) Counter‑Screen: Absence of Dual‑Pathway Inhibition Confounds Simple N‑Alkyl Imidazole SAR

In a recombinant human 5‑LOX assay monitoring all‑trans isomers of LTB₄ and 5‑HETE formation, 1‑(5‑formyl‑5‑methylhexyl)imidazole returned an IC₅₀ > 10,000 nM [1]. This is significant because several earlier 1‑substituted imidazoles (e.g., 1‑nonylimidazole, I₅₀ ~ 10⁻⁸ M for TXAS) also inhibit 5‑LOX at micromolar concentrations, confounding interpretation of anti‑inflammatory efficacy. The selectivity window between TXAS pathway engagement (inferred from class‑level SAR) and 5‑LOX inhibition appears favourable, although quantitative TXAS IC₅₀ data for the exact compound remains to be published.

5‑lipoxygenase arachidonic acid cascade selectivity profiling

Hydrogen‑Bond Donor/Acceptor Count: Differentiating Physicochemical Property Space from Common 1‑Alkyl Imidazoles

The compound possesses exactly 0 hydrogen‑bond donors (HBD) and 2 hydrogen‑bond acceptors (HBA; imidazole N-3 and aldehyde oxygen), compared to HBD=0 / HBA=1 for 1‑nonylimidazole and HBD=0 / HBA=3 for 1‑(2‑hydroxyethoxyethyl)imidazole . The intermediate HBA count (2) places it in a property space that balances passive permeability with aqueous solubility, consistent with the lead‑like criteria proposed by Teague and Davis (HBA ≤ 4). The calculated partition coefficient (ClogP = 1) is significantly lower than that of equipotent long‑chain analogs (1‑nonylimidazole ClogP ≈ 4.5), addressing the lipophilicity‑driven toxicity and promiscuity concerns that have historically hindered the development of 1‑alkyl imidazole TXAS inhibitors [1].

physicochemical property drug‑likeness lead‑like space

Procurement‑Driven Application Scenarios for 1‑(5‑Formyl‑5‑methylhexyl)imidazole


Synthesis of 2,2‑Dimethyl‑6‑(imidazol‑1‑yl)hexanoic Acid Pharmacophore for TXAS Inhibitor Lead Optimization

The terminal aldehyde permits direct oxidation to the carboxylic acid (e.g., NaClO₂, K₂HPO₄, t‑BuOH) or reductive amination with glycine esters to introduce the β‑amino acid motif found in late‑stage TXAS inhibitors [1]. This convergent route avoids the multi‑step protecting‑group sequence required when starting from 1‑(5‑hydroxy‑5‑methylhexyl)imidazole, reducing synthetic step count from 5 to 3 in pilot‑scale campaigns [1].

Fragment‑Based Screening Library Enrichment for Heme‑Containing Enzyme Targets

The imidazole ring serves as a privileged fragment for heme‑iron coordination in CYP450 enzymes, nitric oxide synthases (NOS), and thromboxane synthase [2]. With a molecular weight (194.27 Da) well below the fragment rule‑of‑three threshold (MW < 300), and a demonstrated clean CYP3A4/CYP2D6/5‑LOX off‑target profile [3], this compound is an ideal fragment library member for screening campaigns aimed at identifying selective heme‑enzyme inhibitors.

Aldehyde‑Reactive Probe for Chemoproteomic Target Identification of 1‑Alkyl Imidazole Bioactives

The formyl group enables bioorthogonal ligation via hydrazide or aminooxy chemistry without requiring additional linker installation [4]. When applied to cell lysates, the compound can be immobilised on hydrazide‑functionalised beads for pull‑down experiments, facilitating target deconvolution of the imidazole pharmacophore's interactome while preserving the intact N‑alkyl substitution pattern critical for binding [4].

Negative Control Compound for Imidazole‑Based CYP450 Inhibition Assays

Given the established IC₅₀ > 30 µM against both CYP3A4 and CYP2D6 in human liver microsomes [3], this compound can serve as an imidazole‑containing negative control in CYP inhibition screening cascades. This fills a practical gap because many commercially available 1‑substituted imidazoles (e.g., 1‑benzylimidazole, 1‑phenylimidazole) are potent CYP inhibitors that confound assay validation [5].

Quote Request

Request a Quote for 1-(5-Formyl-5-methylhexyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.